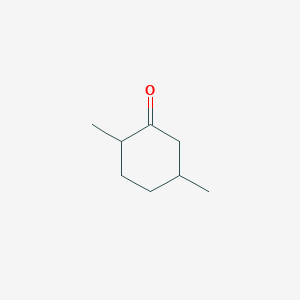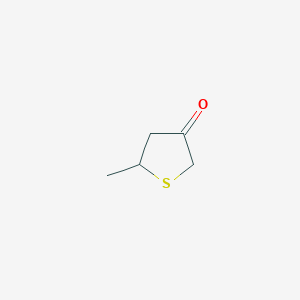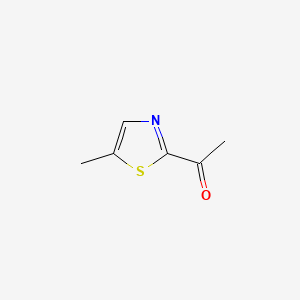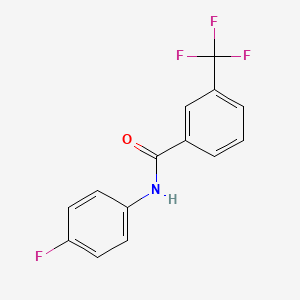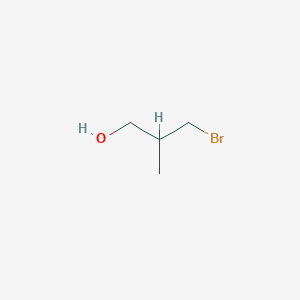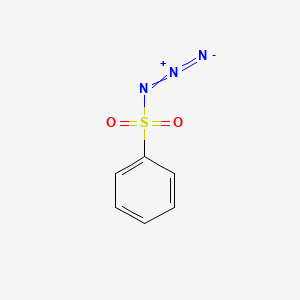
Azide de benzènesulfonyle
Vue d'ensemble
Description
Benzenesulfonyl azide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl azide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de benzènesulfonamides dérivés de la proline
L'azide de benzènesulfonyle est utilisé dans la synthèse de benzènesulfonamides dérivés de la proline. Ces composés sont importants en raison de leur présence dans les produits naturels, les substances bioactives et les produits pharmaceutiques. Ils présentent une large gamme d'activités biologiques et pharmacologiques, y compris des effets antibactériens, antitumoraux et antiviraux .
Estérification des acides carboxyliques
Le composé joue un rôle dans l'estérification des acides carboxyliques dans un protocole tandem à un pot respectueux de l'environnement. Ce processus est important pour la production d'esters utilisés dans les industries des revêtements et des produits pharmaceutiques .
Développement de médicaments antibactériens
Les sulfonamides, qui peuvent être synthétisés à partir de l'this compound, sont devenus l'un des médicaments antibactériens les plus utilisés aujourd'hui. Ils sont connus pour leur efficacité contre une variété de maladies, notamment la maladie d'Alzheimer, le diabète sucré et divers cancers .
Recherche antivirale
Des études récentes ont montré que les sulfonamides N-substitués, dérivés de l'this compound, sont efficaces contre la dengue et l'infection par le virus Ebola. Cela met en évidence le potentiel du composé dans la recherche antivirale et le développement de traitements .
Activités anti-inflammatoires et antitrypanosomales
De nouveaux dérivés carboxyamides de benzènesulfonamides substitués, qui peuvent être synthétisés à l'aide de l'this compound, ont montré des activités anti-inflammatoires et antitrypanosomales. Cela ouvre des voies pour le traitement des maladies inflammatoires et de la trypanosomiase .
Réactions de radicalisation par azidation
L'this compound est impliqué dans les réactions de radicalisation par azidation. Ces réactions sont cruciales pour la synthèse de divers alcaloïdes, qui ont des applications en chimie médicinale et en développement de médicaments .
Mécanisme D'action
Target of Action
Benzenesulfonyl azide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as [3+2] cycloaddition . This reaction involves the formation of triazoline intermediates, which can then lead to the formation of aziridines . Alternatively, the compound can undergo initial dinitrogen cleavage to afford a nitrene intermediate, which can then add across the olefinic C–C bond of the target .
Biochemical Pathways
The biochemical pathways affected by benzenesulfonyl azide are largely dependent on the specific targets of the compound. For instance, in reactions with oxabicyclic alkenes, the compound can lead to the formation of aziridines . These aziridines are three-membered heterocycles that are widely used intermediates in organic synthesis .
Result of Action
The result of benzenesulfonyl azide’s action is the formation of new organic compounds through the processes of N-sulfonylation and esterification . These new compounds can have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Action Environment
The action of benzenesulfonyl azide is influenced by various environmental factors. For instance, the presence of a strong base is necessary for the reaction to proceed to completion . Additionally, the solvent used in the reaction can also play a key role.
Safety and Hazards
Orientations Futures
Future research directions could involve further exploration of the synthesis and reactions of Benzenesulfonyl azide. For instance, a study on the intramolecular amination via acid-catalyzed rearrangement of azides could provide a potent alternative to the intermolecular direct electrophilic route .
Analyse Biochimique
Biochemical Properties
Benzenesulfonyl azide has been found to participate in base-mediated coupling reactions with proline, leading to the synthesis of proline-derived benzenesulfonamides . This reaction involves N-sulfonylation and esterification of carboxylic acids .
Molecular Mechanism
The molecular mechanism of Benzenesulfonyl azide involves an initial dinitrogen extrusion to afford an intermediate . This reaction is driven to completion by a strong base .
Propriétés
IUPAC Name |
N-diazobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339352 | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-10-3 | |
| Record name | Benzenesulfonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzenesulfonyl azide react with alkenes?
A1: Benzenesulfonyl azide can react with alkenes via two main pathways:
- [3+2] Cycloaddition: This pathway involves the formation of a triazoline intermediate, followed by dinitrogen cleavage to yield the aziridine product. Computational studies using DFT calculations suggest this pathway is kinetically favored over the nitrogen extrusion pathway in reactions with oxabicyclic alkenes. [, ]
- Nitrogen Extrusion: This pathway involves the initial loss of dinitrogen from Benzenesulfonyl azide, forming a highly reactive nitrene intermediate. This nitrene can then insert into the olefinic bond of the alkene to form the aziridine. [, ]
Q2: Can you explain the observed stereoselectivity in reactions of Benzenesulfonyl azide with norbornene derivatives?
A2: The reaction of Benzenesulfonyl azide with both cis-endo and cis-exo norbornene-5,6-dicarboxylic anhydride surprisingly yields predominantly the more hindered endo-aziridine product. This observation contradicts the expected exo selectivity based on steric hindrance. A proposed mechanism suggests the involvement of a 3-diazomethylcyclopentane-2-carboxaldehydeimine intermediate, which facilitates the conversion of exo-1,2,3-Δ²-triazolines to endo aziridines. [, ]
Q3: How does the substituent on the benzene ring of Benzenesulfonyl azide affect its reactivity?
A3: The substituent on the benzene ring can influence the electronic properties of the azide group, thereby impacting the reaction rate and selectivity. For example, electron-donating groups are expected to increase the rate of nitrogen extrusion and nitrene formation. [, ]
Q4: What is the role of a radical initiator in reactions involving Benzenesulfonyl azide?
A4: Radical initiators, such as dilauroyl peroxide or hexabutylditin, can facilitate the generation of alkyl radicals from suitable precursors (e.g., alkyl iodides, dithiocarbonates). These alkyl radicals can then react with Benzenesulfonyl azide in a radical azidation process to form the corresponding alkyl azides. [, , ]
Q5: What are some synthetic applications of Benzenesulfonyl azide?
A5: Benzenesulfonyl azide is a versatile reagent with numerous synthetic applications:
- Diazo Transfer: It acts as a diazo transfer reagent to activated methylene compounds like β-keto esters and oxo sulfones, leading to the formation of α-diazo carbonyl compounds. [, ]
- α-Azidation: Benzenesulfonyl azide is employed in the α-azidation of amide and ester enolates, providing a route to α-amino acid derivatives. [, ]
- Hydroazidation of Alkenes: In conjunction with a hydroboration reagent, it enables the anti-Markovnikov hydroazidation of alkenes, offering a method for introducing azide groups into olefinic substrates. [, , ]
Q6: Can Benzenesulfonyl azide be used in solid-phase synthesis?
A6: Yes, polystyrene-supported Benzenesulfonyl azide (PS-TsA) serves as a solid-phase reagent for diazo transfer reactions. This approach simplifies purification by allowing easy removal of the reagent from the reaction mixture. [, ]
Q7: Are there any applications of Benzenesulfonyl azide in materials chemistry?
A7: Yes, Benzenesulfonyl azide has been explored in the synthesis of light-responsive polymers for drug delivery applications. For instance, amphiphilic block copolymers incorporating Benzenesulfonyl azide groups can release encapsulated drugs upon visible light irradiation. []
Q8: What is the molecular formula and weight of Benzenesulfonyl azide?
A8: The molecular formula of Benzenesulfonyl azide is C6H5N3O2S, and its molecular weight is 183.19 g/mol. []
Q9: What are the key spectroscopic features of Benzenesulfonyl azide?
A9: Important spectroscopic data include:
- Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern of Benzenesulfonyl azide. [, , ]
Q10: What safety precautions should be taken when handling Benzenesulfonyl azide?
A10: Benzenesulfonyl azide, like most azides, should be handled with caution:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

